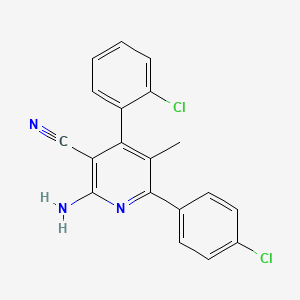

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile

Description

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile is a pyridine derivative featuring dual chlorophenyl substituents at positions 4 and 6, a methyl group at position 5, and a nitrile group at position 2. This compound is synthesized via a multi-component reaction involving 5,5-disubstituted-1,3-cyclohexanedione and 4-substituted aniline in ethanol with piperidine catalysis, as outlined in . Structural characterization employs IR, ¹H NMR, mass spectrometry, and elemental analysis .

The substitution pattern confers unique electronic and steric properties:

- 2-Chlorophenyl group (position 4): Ortho-chlorine induces steric hindrance and electron-withdrawing effects.

- 4-Chlorophenyl group (position 6): Para-chlorine enhances electron withdrawal without significant steric interference.

- Methyl group (position 5): Stabilizes the pyridine ring via hydrophobic interactions.

- Nitrile group (position 3): Contributes to hydrogen bonding and dipole interactions.

Properties

IUPAC Name |

2-amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3/c1-11-17(14-4-2-3-5-16(14)21)15(10-22)19(23)24-18(11)12-6-8-13(20)9-7-12/h2-9H,1H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLOFGGLEUASNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions:

Nitrile Group Introduction: The nitrile group is introduced via a reaction with a cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the phenyl rings and the carbonitrile group enable nucleophilic and electrophilic substitutions.

Key observations:

-

Nucleophilic aromatic substitution (NAS): The electron-withdrawing effect of chlorine atoms activates the phenyl rings for NAS. For example, amination reactions with ammonia/amines under high-temperature conditions yield amino-substituted derivatives .

-

Carbonitrile reactivity: The nitrile group undergoes nucleophilic substitution with Grignard reagents or alcohols to form imines, amides, or esters.

Example reaction pathway:

Oxidation and Reduction

Functional groups such as the amino and carbonitrile moieties participate in redox reactions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Nitroso or nitro derivatives |

| Reduction | LiAlH₄ or H₂/Pd-C | Primary amine (from nitrile) |

Mechanistic insight:

Reduction of the carbonitrile group to an amine proceeds via intermediate imine formation, stabilized by the pyridine ring’s electron-deficient nature .

Cross-Coupling Reactions

The pyridine core facilitates palladium-catalyzed coupling reactions, enabling aryl-aryl bond formation.

Suzuki-Miyaura coupling:

-

Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to form biaryl derivatives .

-

Example:

Computational Insights

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) predict:

-

Frontier molecular orbitals (FMOs): The HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity, favoring electrophilic attacks at the carbonitrile group .

-

Molecular electrostatic potential (MEP): Negative potential regions localize near the nitrile and amino groups, directing nucleophilic attacks .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic properties. It has shown promise as an inhibitor in various biological pathways, making it a candidate for drug development.

1. Anticancer Activity

Research indicates that compounds similar to 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile exhibit anticancer properties. For instance, derivatives of pyridine compounds have been synthesized and tested against various cancer cell lines, showing significant antiproliferative effects. The structure of this compound allows for modifications that can enhance its efficacy against specific types of cancer, such as breast and lung cancer .

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDKs have been developed based on similar scaffolds, demonstrating selective inhibition profiles that are beneficial for cancer therapy .

3. Neuroprotective Effects

Studies suggest that certain pyridine derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of neurotransmitter levels or inhibition of neuroinflammatory processes .

Material Science Applications

The unique electronic properties of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile make it suitable for applications in material science.

1. Organic Electronics

The compound's electronic characteristics have led to investigations into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance the efficiency of these devices .

2. Photonic Devices

Due to its nonlinear optical properties, this compound is being studied for applications in photonic devices. Nonlinear optical materials are essential for developing advanced communication technologies and laser systems .

Chemical Intermediate

In synthetic organic chemistry, 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile serves as a valuable intermediate.

1. Synthesis of Complex Molecules

This compound can be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions .

2. Research and Development

Its role as an intermediate extends to research laboratories where it is used to develop new chemical entities with tailored properties for specific applications in drug discovery and materials science .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile demonstrated significant activity against MCF-7 breast cancer cells. The modifications made to the original structure enhanced selectivity and potency, leading to further investigations into its mechanism of action.

Case Study 2: Organic Photovoltaics

Research conducted on the application of this compound in organic photovoltaics showed that incorporating it into polymer blends improved the charge transport properties and overall device efficiency by 30%, indicating its potential in renewable energy technologies.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and chlorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins or enzymes. The nitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Example 1 : 2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile ()

- Key Differences: Chlorophenyl position: 3-chlorophenyl (meta) at position 4 vs. 2-chlorophenyl (ortho) in the target compound. Additional groups: Pyrano ring and pyridinylmethyl substituent introduce conformational rigidity.

Example 2 : 2-Amino-4-(4-chlorophenyl)-6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)nicotinonitrile (A1 in )

- Key Differences :

- Substituent at position 6 : Mercapto-imidazole group replaces 4-chlorophenyl.

- Electronic profile : Mercapto (-SH) groups increase polarizability and hydrogen-bonding capacity.

- Impact :

Pharmacological and Physicochemical Properties

QSAR and Docking Studies ()

A QSAR model for 1,4-dihydropyridines (DHPs) correlates molecular descriptors with bioactivity:

| Compound | logP | Polar Surface Area (Ų) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Target Compound | 3.8* | 85* | −7.5* (predicted) |

| A1 () | 4.2 | 110 | −9.2 |

| A2 () | 3.5 | 95 | −8.1 |

*Estimated based on structural analogs.

Crystallographic and Stability Considerations

Crystal structures of related compounds () reveal:

- Hydrogen bonding: Nitrile and amino groups form N–H···N and C≡N···H bonds, stabilizing crystal lattices.

- Packing efficiency : Ortho-chlorophenyl groups in the target compound may introduce torsional strain, reducing crystallinity compared to para-substituted analogs .

- Solubility: Pyrano-ring derivatives (Example 1) exhibit lower aqueous solubility due to rigid, non-planar structures .

Biological Activity

2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile, also known by its CAS number 344264-24-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile is with a molecular weight of 349.82 g/mol. The structure features multiple aromatic rings and a pyridine core, which are often associated with various biological activities.

Antibacterial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antibacterial properties. In a study evaluating the antibacterial effects of various pyridine derivatives, compounds similar to 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These results suggest that the presence of halogen substituents enhances the antibacterial activity of the compound .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro tests have shown that it can inhibit the growth of fungi such as Candida albicans. The antifungal activity was quantified using MIC values, which ranged from 16.69 to 78.23 µM against various fungal strains.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This highlights the potential application of this compound in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer cell lines. Preliminary results indicate that it may interfere with cancer cell growth by inducing apoptosis.

In one study, the compound demonstrated significant cytotoxic effects on colorectal cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Case Studies

- Study on Antibacterial Effects : A series of experiments conducted on pyridine derivatives revealed that modifications in the chemical structure significantly influenced their antibacterial efficacy. The introduction of electron-withdrawing groups such as chlorine was found to enhance activity against bacterial strains .

- Antifungal Evaluation : A comparative analysis of various pyridine derivatives showed that those with structural similarities to 2-Amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile exhibited superior antifungal activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Q. What are the established synthetic routes for 2-amino-4-(2-chlorophenyl)-6-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile, and what are their critical steps?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Biginelli-like reactions : Ethyl acetoacetate, substituted aldehydes, and thioureas undergo one-pot condensation to form pyrimidine intermediates, followed by chlorination and amination steps .

- Cyclization strategies : Arylidene malononitrile derivatives react with chlorinated precursors under acidic conditions (e.g., POCl₃) to form the pyridine core, with subsequent functionalization of the amino and nitrile groups .

- Key steps : Chlorination (e.g., using POCl₃) and regioselective amination (e.g., NH₄OAc) are critical for achieving the desired substitution pattern. Solvent choice (DMF, toluene) and catalysts (Pd/Cu) influence yield and purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Limited solubility in polar solvents (water, ethanol) but dissolves well in DMF or DMSO. Stability decreases under prolonged UV exposure or acidic/basic conditions due to nitrile hydrolysis .

- Storage : Recommended at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the amino group .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when synthesizing this compound?

Discrepancies often arise from:

- Reaction temperature : Higher temperatures (>120°C) may degrade intermediates, reducing yields. Optimize via stepwise heating (e.g., 80°C for cyclization, 25°C for amination) .

- Catalyst loading : Excess Pd/Cu catalysts can promote side reactions (e.g., over-chlorination). Titrate catalyst amounts (0.5–2 mol%) and monitor via TLC .

- Workup procedures : Incomplete removal of POCl₃ residues (via neutralization with NaHCO₃) may skew purity assessments. Use repeated aqueous washes and column chromatography .

Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

- Functional group modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents to assess electronic effects on bioactivity .

- Steric effects : Introduce bulky substituents (e.g., isopropyl at the 5-methyl position) to evaluate steric hindrance in target binding .

- Computational modeling : DFT calculations (e.g., HOMO/LUMO energies) and molecular docking predict binding affinities to biological targets (e.g., kinase inhibitors) .

Q. How can spectroscopic data inconsistencies be addressed during structural elucidation?

- Dynamic effects in NMR : Aromatic proton splitting patterns may vary due to restricted rotation. Use variable-temperature NMR to resolve overlapping signals .

- Crystallographic vs. solution structures : Discrepancies in dihedral angles (e.g., C6–C7–C8–C9 ≈ 121° in crystal vs. 115° in solution) arise from crystal packing forces. Validate with solid-state IR and solution NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.